3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene
Overview
Description
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7310{5,13}]trideca-1(13),5,7,9,11-pentaene is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene typically involves the reaction of 4-methylphenylboronic acid with a suitable naphthalene derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron atom, with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer processes, making it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and as a sensor for saccharides.
Boron Dipyrromethene (BODIPY): A class of boron-containing dyes used in fluorescence imaging and photodynamic therapy.
Boronic Esters: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene is unique due to its fused naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in catalysis and materials science.
Properties
IUPAC Name |
3-(4-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,19-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSXFHFLDYAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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